molecular formula C11H18N2O3S B2820120 tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate CAS No. 2155855-92-6

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B2820120
CAS No.: 2155855-92-6
M. Wt: 258.34
InChI Key: HNOSXZCIVDSPNA-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate is a high-purity chemical intermediate designed for research and development applications. This compound features a carbamate-protected thiazole core, a structure frequently employed in medicinal chemistry for constructing novel bioactive molecules. The 2-methoxyethyl side chain at the 5-position of the thiazole ring can enhance solubility and influence the compound's overall pharmacodynamic profile. Thiazole derivatives are of significant research interest due to their presence in compounds with a wide range of biological activities. Structurally similar tert-butyl-protected thiazole carbamates have been utilized as key synthetic precursors in the development of novel therapeutic agents . For instance, research on analogous thiazole-nortopsentin compounds has demonstrated potent inhibitory effects on bacterial biofilm formation in pathogenic strains like Staphylococcus aureus , presenting a promising anti-virulence strategy without affecting planktonic cell growth . Furthermore, thiazole cores are established scaffolds in drug discovery, appearing in inhibitors of crucial enzymes such as cGMP-dependent protein kinase (PKG) in malaria research and other targeted therapies. This compound is intended for use as a building block in organic synthesis, fragment-based drug design, and the exploration of new chemical entities in pharmacology. It is supplied with quality control documentation. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(14)13-9-12-7-8(17-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSXZCIVDSPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate has been investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, leading to various therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. It may inhibit the growth of pathogens such as E. coli, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cell lines. Its mechanism involves the inhibition of specific kinases crucial for cancer progression, thereby reducing tumor growth .

Chemical Synthesis

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. It is utilized in various synthetic pathways to create derivatives with enhanced biological activity or novel properties .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific chemical properties. Its reactivity can be harnessed to create polymers or other materials with tailored functionalities.

Data Tables on Biological Activities

The following table summarizes key biological activities associated with this compound based on available research:

Biological ActivityEffectReference
AntimicrobialInhibits growth of E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition of E. coli growth at varying concentrations. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of the compound revealed that it effectively reduced Mcl-1 expression levels in cancer cells, which is associated with apoptosis regulation. This suggests that the compound may have therapeutic potential against specific cancer types by modulating cell survival pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Key Analogues and Their Properties

The following table summarizes structural analogues, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituent on Thiazole Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features
Target Compound 2-Methoxyethyl C₁₁H₁₈N₂O₃S ~258.34 N/A N/A Ether linkage enhances solubility; tert-butyl group aids stability.
tert-Butyl N-[5-(Aminomethyl)-1,3-Thiazol-2-yl]Carbamate Aminomethyl C₉H₁₅N₃O₂S 229.3 878376-13-7 97% Primary amine enables further functionalization (e.g., amide coupling) .
tert-Butyl N-[5-(Oxolane-3-Carbonyl)-1,3-Thiazol-2-yl]Carbamate Oxolane-3-carbonyl C₁₃H₁₈N₂O₄S 298.4 2171988-51-3 95% Cyclic ether and ketone groups may improve binding affinity in drug targets .
tert-Butyl N-(5-Methyl-1,3-Thiazol-2-yl)Carbamate Methyl C₉H₁₄N₂O₂S 214.28 1186298-92-9 N/A Simpler structure; methyl group reduces steric hindrance for reactions .
tert-Butyl N-[5-(Hydroxymethyl)-1,3-Thiazol-2-yl]Carbamate Hydroxymethyl C₉H₁₄N₂O₃S ~230.29 1001419-37-9 N/A Hydroxyl group increases hydrophilicity and potential for hydrogen bonding .

Substituent Effects on Physicochemical Properties

  • Solubility: The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents like methyl. The hydroxymethyl analogue () may exhibit even greater solubility due to its hydroxyl group .
  • Stability : The tert-butyl carbamate moiety provides steric protection against hydrolysis, a feature critical for intermediates in multi-step syntheses .
  • Reactivity: The aminomethyl analogue () is highly reactive, enabling conjugation with carboxylic acids or sulfonamides, whereas the oxolane-carbonyl derivative () may participate in cycloaddition or nucleophilic substitution reactions .

Pharmaceutical Relevance

  • Target Compound : Thiazole derivatives are prevalent in kinase inhibitors and antimicrobial agents. The 2-methoxyethyl group may improve metabolic stability and blood-brain barrier penetration .
  • Aminomethyl Analogue: Used in proteolysis-targeting chimeras (PROTACs) as a building block for protein degraders () .
  • Oxolane-Carbonyl Analogue: Potential scaffold for macrocyclic compounds or covalent inhibitors due to its rigid, oxygen-rich structure .

Biological Activity

Tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, while the methoxyethyl moiety contributes to solubility and reactivity.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity.
  • Hydrogen Bonding : The thiazole ring participates in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that it can reduce virulence factors in pathogens such as Pseudomonas aeruginosa, thereby impairing their pathogenicity without directly affecting bacterial viability .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This is attributed to its ability to interact with proteins involved in cell cycle regulation and apoptosis .

Research Findings

A summary of key findings from various studies is presented in the following table:

Study Biological Activity Observed Effects Reference
Study 1AntimicrobialInhibition of P. aeruginosa virulence factors
Study 2AnticancerInduction of apoptosis in cancer cells
Study 3Enzyme InhibitionModulation of enzyme activity through covalent bonding

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to cultures of Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm formation and motility phenotypes, indicating its potential as an anti-virulence agent. The study highlighted the compound's ability to disrupt signaling pathways critical for bacterial virulence .

Case Study 2: Cancer Cell Line Analysis

Another study focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activates apoptotic pathways via caspase activation and mitochondrial membrane potential disruption .

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